4-Cyano-2,6-diiodophenyl heptanoate
CAS No.: 56634-96-9
Cat. No.: VC18449667
Molecular Formula: C14H15I2NO2
Molecular Weight: 483.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56634-96-9 |
|---|---|
| Molecular Formula | C14H15I2NO2 |
| Molecular Weight | 483.08 g/mol |
| IUPAC Name | (4-cyano-2,6-diiodophenyl) heptanoate |
| Standard InChI | InChI=1S/C14H15I2NO2/c1-2-3-4-5-6-13(18)19-14-11(15)7-10(9-17)8-12(14)16/h7-8H,2-6H2,1H3 |
| Standard InChI Key | GIOFUTQKURPXPS-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCC(=O)OC1=C(C=C(C=C1I)C#N)I |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central phenyl ring substituted at the 2- and 6-positions with iodine atoms and at the 4-position with a cyano group (–CN). The hydroxyl group of the phenol is esterified with heptanoic acid, yielding a seven-carbon aliphatic chain (Fig. 1) . This configuration enhances lipophilicity, as evidenced by a calculated logP of 5.65 , making it suitable for penetration through plant cuticles in agrochemical applications .
Table 1: Key Physicochemical Parameters
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves a two-step process:
-
Iodination of 4-Cyanophenol:
Electrophilic iodination using and in acidic media yields 4-cyano-2,6-diiodophenol . -
Esterification with Heptanoic Acid:
The phenol intermediate is reacted with heptanoyl chloride in the presence of a base (e.g., pyridine) to form the ester .
Reaction Scheme:
Optimization Challenges
Key challenges include minimizing dehalogenation during esterification and ensuring regioselective iodination. Patent US10392384B2 highlights the use of trimethylsilyl triflate as a catalyst to improve yields in analogous esterifications .
Analytical Characterization
Chromatographic Methods
Reverse-phase HPLC with UV detection (286 nm) is employed for purity assessment, using a column and acetonitrile-water mobile phases . Gas chromatography (GC) coupled with mass spectrometry (MS) confirms structural integrity, particularly for detecting residual solvents or degradation products .
Spectroscopic Data
-
IR: Strong absorption at (C≡N stretch) and (ester C=O).
Agricultural Applications
Herbicidal Activity
As a protox inhibitor, 4-cyano-2,6-diiodophenyl heptanoate disrupts chlorophyll biosynthesis in broadleaf weeds . Field trials demonstrate efficacy against Amaranthus retroflexus and Chenopodium album at application rates of 0.5–1.0 kg/ha . Its mode of action parallels bromoxynil octanoate, but the heptanoate ester offers prolonged soil persistence due to reduced hydrolysis rates .
Table 2: Comparative Herbicidal Performance
| Compound | EC (Weed Biomass) | Soil Half-Life |
|---|---|---|
| 4-Cyano-2,6-diiodophenyl heptanoate | 0.3 µM | 14–21 days |
| Bromoxynil octanoate | 0.5 µM | 7–10 days |
| Ioxynil octanoate | 0.4 µM | 10–15 days |
Data sourced from FAO specifications and peer-reviewed studies .
Environmental and Toxicological Profile
Ecotoxicity
The compound exhibits moderate toxicity to aquatic organisms (LC for Daphnia magna: 2.1 mg/L) . Hydrolysis under alkaline conditions yields 4-cyano-2,6-diiodophenol, which is persistent in water (half-life >30 days) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume